molecular formula C11H13NO5S B8755636 5-Tosyloxymethyl-1,3-oxazolidine-2-one

5-Tosyloxymethyl-1,3-oxazolidine-2-one

Cat. No.: B8755636
M. Wt: 271.29 g/mol
InChI Key: OCDQYYSOGFFJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tosyloxymethyl-1,3-oxazolidine-2-one is a heterocyclic compound featuring a 1,3-oxazolidine-2-one core substituted at the 5-position with a tosyloxymethyl group (-CH₂OTs).

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

(2-oxo-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)16-7-9-6-12-11(13)17-9/h2-5,9H,6-7H2,1H3,(H,12,13)

InChI Key

OCDQYYSOGFFJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The 1,3-oxazolidine-2-one scaffold is versatile, with substituents dictating reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Reactivity References
5-Tosyloxymethyl-1,3-oxazolidine-2-one Tosyloxymethyl at C5 Sulfonate ester, oxazolidinone ~299.3 (estimated) Synthesis intermediate -
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Methyl (C4), phenyl (C5) Aryl, alkyl 191.2 Crystallographic studies
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Chloromethyl (C5), phenyl (C3) Chloride, oxazolidinone 211.7 Alkylation reactions
2-NP-AMOZ (5-(4-Morpholinylmethyl)-3-[(E)-(2-nitrobenzylidene)amino]-1,3-oxazolidine-2-one) Morpholinylmethyl (C5), nitrobenzylidene amino (C3) Morpholine, nitroarene 401.4 Veterinary residue marker
3-Methyl-2-oxazolidinone Methyl (C3) Simple oxazolidinone 101.1 Solvent, polymer precursor
Tolperisone hydrochloride (Comparative Compound 1) Piperidinoethyl (C3) Piperidine, ethyl linker 301.8 Muscle relaxant (clinical use)

Key Observations:

  • Reactivity : The tosyloxymethyl group enhances leaving-group capacity compared to chloromethyl () and morpholinylmethyl (), favoring nucleophilic substitutions.
  • Pharmacology: Tolperisone and related analogs () demonstrate that substituents like piperidinoethyl or pyrrolidinoethyl at C3/C5 modulate neuroaxial muscle relaxation. The tosyloxymethyl group’s sulfonate ester may alter metabolic stability or bioavailability.
  • Structural Stability : Crystallographic data for (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one () suggest steric and electronic effects from substituents influence ring conformation and intermolecular interactions.

Physicochemical Properties

  • Solubility and Stability: Bulky substituents (e.g., tosyl, morpholinylmethyl) reduce aqueous solubility but enhance lipophilicity, impacting membrane permeability. 3-Methyl-2-oxazolidinone (), with minimal substitution, has a boiling point of 266.19°C and density of 1.158 g/cm³, whereas tosyl derivatives likely exhibit higher molecular weights and melting points.
  • Synthetic Utility: Tosyloxymethyl and chloromethyl groups enable diverse functionalization (e.g., alkylation, cross-coupling), contrasting with morpholinylmethyl’s role in veterinary diagnostics .

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